Aucubigenin

Catalog No.
S519755
CAS No.
64274-28-8
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aucubigenin

CAS Number

64274-28-8

Product Name

Aucubigenin

IUPAC Name

(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1

InChI Key

BACWCXKATFIVFS-JQCXWYLXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aucubigenin

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O

The exact mass of the compound Aucubigenin is 184.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aucubigenin is a highly reactive iridoid monoterpenoid aglycone derived from the hydrolysis of aucubin. Unlike its widely available, stable glycosidic precursor, aucubigenin is the active pharmacophore responsible for the compound class's potent antimicrobial, anti-inflammatory, and enzyme-inhibitory properties [1]. In aqueous environments, its hemiacetal structure spontaneously opens to form a dialdehyde, which acts as a powerful protein crosslinker and denaturing agent [2]. For procurement, aucubigenin is prioritized over aucubin when researchers require immediate, direct biological activity or covalent adduct formation without the confounding variables of in situ enzymatic cleavage.

Procurement substitution of aucubigenin with its cheaper glycoside, aucubin, routinely causes assay failure in isolated in vitro systems. Because aucubin lacks intrinsic biological activity, it yields false negatives in antimicrobial and enzyme-inhibition screens unless exogenous β-glucosidase is co-administered or the environment is highly acidic [1]. Conversely, while genipin is another commercially available iridoid aglycone used for protein crosslinking, it lacks aucubigenin's specific inhibitory profile against ammonia monooxygenase (AMO) and cytochrome P-450 [2]. Therefore, aucubigenin cannot be replaced by generic iridoids when studying specific nitrification pathways or when direct, enzyme-independent antibacterial efficacy is required.

Direct Antimicrobial Potency in Assays Lacking β-Glucosidase

In standardized micro-well dilution assays against Staphylococcus aureus, aucubigenin demonstrates potent direct antibacterial activity, whereas its glycosidic precursor, aucubin, exhibits no measurable inhibition [1]. Because aucubin requires enzymatic cleavage by β-glucosidase to become active, utilizing aucubigenin prevents false-negative results in isolated in vitro systems.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound DataAucubigenin: 0.0313 mg/mL
Comparator Or BaselineAucubin: No activity detected
Quantified DifferenceAbsolute qualitative and quantitative shift from inactive to highly potent (0.0313 mg/mL)
ConditionsStandardized micro-well dilution assay, isolated bacterial culture without exogenous β-glucosidase

Procuring the aglycone directly is essential for in vitro antimicrobial screening, as it bypasses the need for enzymatic activation and eliminates false negatives.

Immediate Ammonia Monooxygenase (AMO) Inhibition for Soil Chemistry

Aucubigenin functions as a direct inhibitor of ammonia monooxygenase (AMO) and cytochrome P-450, immediately halting the first step of nitrification[1]. In contrast, applying aucubin as a benchmark requires specific acidic soil conditions or microbial degradation to release the active aglycone, introducing uncontrolled kinetic variables into soil chemistry models.

Evidence DimensionEnzyme Inhibition Kinetics
Target Compound DataAucubigenin: Immediate direct binding and inhibition of AMO
Comparator Or BaselineAucubin: Delayed, pH-dependent or microbe-dependent activation required
Quantified DifferenceElimination of the activation lag phase and dependency on environmental pH
ConditionsNitrification inhibition models and AMO binding assays

Allows agricultural researchers to accurately benchmark nitrification inhibition without confounding variables related to the hydrolysis rate of the glycoside.

Aqueous Reactivity and Dialdehyde Crosslinking Potential

While aucubin is highly stable in neutral aqueous solutions (half-life > several days), aucubigenin's hemiacetal structure spontaneously opens in water to form a highly reactive dialdehyde [1]. This dialdehyde rapidly denatures proteins and forms covalent adducts, making it a powerful crosslinking agent analogous to genipin, but necessitating strict anhydrous storage (e.g., in DMSO) prior to use.

Evidence DimensionAqueous Structural Stability
Target Compound DataAucubigenin: Spontaneous ring-opening to reactive dialdehyde
Comparator Or BaselineAucubin: Stable in neutral water (half-life > several days)
Quantified DifferenceShift from an inert aqueous solute to a rapid covalent protein crosslinker
ConditionsNeutral aqueous solution at room temperature

Dictates strict procurement requirements for anhydrous handling and positions the compound as a specialized protein-crosslinking reagent rather than a standard stable solute.

In Vitro Antimicrobial and Biofilm Screening

Because it does not require enzymatic activation, aucubigenin is the required standard for evaluating iridoid efficacy against pathogens like Staphylococcus aureus and Streptococcus mutans in isolated micro-well dilution assays[1].

Agricultural Nitrification Inhibitor Benchmarking

Aucubigenin is utilized as a direct, immediate-acting reference inhibitor of ammonia monooxygenase (AMO) in soil chemistry models, avoiding the unpredictable hydrolysis kinetics associated with aucubin[2].

Protein Crosslinking and Adduct Formation

Leveraging its spontaneous conversion to a dialdehyde in aqueous media, aucubigenin serves as a specialized reagent for studying covalent protein modifications and crosslinking, requiring precise anhydrous handling prior to assay initiation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

184.07355886 Da

Monoisotopic Mass

184.07355886 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

64274-28-8

Wikipedia

Aucubigenin

Dates

Last modified: 02-18-2024
1: Lv PY, Feng H, Huang WH, Tian YY, Wang YQ, Qin YH, Li XH, Hu K, Zhou HH, Ouyang DS. Aucubin and its hydrolytic derivative attenuate activation of hepatic stellate cells via modulation of TGF-β stimulation. Environ Toxicol Pharmacol. 2017 Mar;50:234-239. doi: 10.1016/j.etap.2017.02.012. Epub 2017 Feb 8. PubMed PMID: 28199906.
2: Li Y, Zhao Y, Zhang YM, Wang MJ, Sun WJ. X-ray crystal structure of iridoid glucoside aucubin and its aglycone. Carbohydr Res. 2009 Nov 2;344(16):2270-3. doi: 10.1016/j.carres.2009.08.021. Epub 2009 Aug 24. PubMed PMID: 19762008.
3: Kang Z, Wu WH, Wang JJ, Ouyang DS. [Research advances in pharmacology of aucubin and aucubigenin]. Zhongguo Zhong Yao Za Zhi. 2007 Dec;32(24):2585-7. Review. Chinese. PubMed PMID: 18338591.
4: Lee DH, Cho IG, Park MS, Kim KN, Chang IM, Mar W. Studies on the possible mechanisms of protective activity against alpha-amanitin poisoning by aucubin. Arch Pharm Res. 2001 Feb;24(1):55-63. PubMed PMID: 11235813.
5: Kim DH, Kim BR, Kim JY, Jeong YC. Mechanism of covalent adduct formation of aucubin to proteins. Toxicol Lett. 2000 Apr 3;114(1-3):181-8. PubMed PMID: 10713483.
6: Bartholomaeus A, Ahokas J. Inhibition of P-450 by aucubin: is the biological activity of aucubin due to its glutaraldehyde-like aglycone? Toxicol Lett. 1995 Oct;80(1-3):75-83. PubMed PMID: 7482595.
7: Ishiguro K, Yamaki M, Takagi S. [Studies on the iridoid related compounds. I. On the antimicrobial activity of aucubigenin and certain iridoid aglycones]. Yakugaku Zasshi. 1982 Aug;102(8):755-9. Japanese. PubMed PMID: 7175693.

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